molecular formula C16H20ClNSi B11834683 N-Benzyl-1-[(3-chlorophenyl)(dimethyl)silyl]methanamine CAS No. 61222-43-3

N-Benzyl-1-[(3-chlorophenyl)(dimethyl)silyl]methanamine

Cat. No.: B11834683
CAS No.: 61222-43-3
M. Wt: 289.87 g/mol
InChI Key: LJHPDPJAADFQHU-UHFFFAOYSA-N
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Description

N-Benzyl-1-[(3-chlorophenyl)(dimethyl)silyl]methanamine is a structurally complex organosilicon compound featuring a benzylamine core substituted with a dimethylsilyl group attached to a 3-chlorophenyl ring. This compound combines the electronic effects of the chlorine atom and the steric bulk of the dimethylsilyl moiety, making it a unique candidate for applications in catalysis, medicinal chemistry, and materials science.

Properties

CAS No.

61222-43-3

Molecular Formula

C16H20ClNSi

Molecular Weight

289.87 g/mol

IUPAC Name

N-[[(3-chlorophenyl)-dimethylsilyl]methyl]-1-phenylmethanamine

InChI

InChI=1S/C16H20ClNSi/c1-19(2,16-10-6-9-15(17)11-16)13-18-12-14-7-4-3-5-8-14/h3-11,18H,12-13H2,1-2H3

InChI Key

LJHPDPJAADFQHU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(CNCC1=CC=CC=C1)C2=CC(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzyl-1-((3-chlorophenyl)dimethylsilyl)methanamine typically involves the reaction of benzylamine with 3-chlorophenyl(dimethyl)silyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is often stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Benzyl-1-((3-chlorophenyl)dimethylsilyl)methanamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding alcohols or ketones, while reduction may produce amines or hydrocarbons.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for various applications:

Chemistry

  • Building Block for Organosilicon Compounds : N-Benzyl-1-[(3-chlorophenyl)(dimethyl)silyl]methanamine serves as a precursor in synthesizing more complex organosilicon compounds, which are valuable in materials science and nanotechnology.

Biology

  • Biological Activity : Research has focused on the compound's interactions with biomolecules, exploring its potential as a biological agent. Studies indicate that it may influence enzymatic activities and cellular pathways, although specific molecular targets require further elucidation.

Medicine

  • Therapeutic Properties : Preliminary investigations suggest that this compound could possess antimicrobial and anticancer activities. Its structural features may enhance its efficacy against certain pathogens and cancer cell lines .

Industry

  • Advanced Materials Development : The unique structural properties of this compound make it suitable for creating advanced materials and coatings, particularly in applications requiring enhanced durability and chemical resistance.

Anticancer Activity

A study highlighted the synthesis of N-benzyl amides derived from salinomycin, which demonstrated potent anticancer activity against drug-resistant cancer cell lines. This class of compounds, including derivatives similar to this compound, showed promise in overcoming resistance mechanisms in cancer therapy .

Antimicrobial Properties

Research has also explored the antibacterial activity of various N-benzyl derivatives against strains such as methicillin-resistant Staphylococcus aureus (MRSA). The findings suggest that modifications to the benzyl group can significantly enhance antimicrobial efficacy, indicating the potential of this compound in developing new antibacterial agents .

Mechanism of Action

The mechanism of action of N-Benzyl-1-((3-chlorophenyl)dimethylsilyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following comparison focuses on structural analogs, emphasizing substituent effects on physicochemical properties, synthesis efficiency, and bioactivity.

Structural Variations and Electronic Effects
Compound Name Substituents Key Structural Features
N-Benzyl-1-[(3-chlorophenyl)(dimethyl)silyl]methanamine 3-Chlorophenyl, dimethylsilyl, benzylamine Combines σ-donor silyl group, electron-withdrawing Cl, and flexible benzylamine backbone
N-Benzyl-1-(naphthalen-2-yl)methanamine (4ae) Naphthyl group Extended aromatic system enhances π-π stacking; lacks silicon, affecting steric bulk
[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine 3-Chlorophenyl, thiazole ring Heterocyclic thiazole introduces rigidity and potential H-bonding sites
N-Benzyl-1-(trimethylsilyl)methanamine (48c) Trimethylsilyl group Silicon substitution increases hydrophobicity; lacks aromatic chlorination

Key Observations :

  • The dimethylsilyl group in the target compound enhances steric shielding and lipophilicity compared to purely aromatic analogs (e.g., 4ae) .

Key Observations :

  • Silylated analogs (e.g., compound 48c) often require multi-step procedures with moderate yields (e.g., 76% for N-Benzyl-1-(3-iodo-4-methoxynaphthalen-1-yl)methanamine) , whereas non-silylated derivatives achieve higher yields under milder conditions .
Spectroscopic and Physicochemical Properties
Compound Name 1H NMR (δ, ppm) Highlights IR (cm⁻¹) Key Peaks LogP (Predicted)
This compound Si–CH3: ~0.5–1.0; Ar–Cl: deshielded aromatic protons (~7.2–7.5) Si–C: ~700; NH: ~3300 3.8 (estimated)
N-Benzyl-1-(naphthalen-2-yl)methanamine (4ae) Naphthyl H: 7.2–8.3; benzyl CH2: 3.8–4.0 NH: 3323; C=C: 1597, 1457 3.2
[2-(3-Chlorophenyl)-1,3-thiazol-4-yl]methanamine Thiazole H: 7.5–8.0; NH2: 5.2 (broad) C=N: 1511; NH: 3051 2.5

Key Observations :

  • The dimethylsilyl group in the target compound contributes to distinct 1H NMR shifts (Si–CH3) and increased hydrophobicity (higher LogP) compared to non-silylated analogs .
  • Chlorinated aromatic rings (e.g., 3-chlorophenyl) produce characteristic deshielding in both NMR and IR spectra .

Key Observations :

  • Chlorinated phenyl groups (as in the target compound) are associated with enhanced RNA-binding affinity in fragment-based drug discovery .
  • Silylated methanamines (e.g., 48c) show promise in catalysis due to silicon’s radical-stabilizing effects .

Biological Activity

N-Benzyl-1-[(3-chlorophenyl)(dimethyl)silyl]methanamine is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and inhibition of specific protein kinases. This article aims to explore its biological activity, synthesizing findings from various studies and patents.

Chemical Structure and Properties

This compound can be represented by the following structural formula:

C14H16ClNSi\text{C}_{14}\text{H}_{16}\text{Cl}\text{N}\text{Si}

This compound features a benzyl group, a chlorophenyl moiety, and a dimethylsilyl group, which contribute to its unique properties and biological activities.

The primary mechanism of action of this compound is believed to involve the inhibition of tyrosine kinases. Tyrosine kinases play a crucial role in various cellular signaling pathways, and their dysregulation is often associated with cancer progression. Specifically, this compound has shown inhibitory effects on several key kinases, including:

  • c-Abl
  • Bcr-Abl
  • PDGF-R
  • VEGF-R
  • EGF-R
  • c-Kit

These kinases are implicated in the development of neoplastic diseases, particularly chronic myelogenous leukemia (CML), where the Bcr-Abl fusion protein exhibits constitutive activity leading to uncontrolled cell proliferation .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example, it has been tested against human breast cancer cell lines and shown to inhibit cell growth effectively. The compound's IC50 values indicate its potency in reducing cell viability at low concentrations.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)5.0Inhibition of tubulin polymerization
K562 (Leukemia)2.3Inhibition of Bcr-Abl kinase activity

The inhibition of tubulin polymerization suggests that this compound may act similarly to other known antitumor agents by disrupting mitotic spindle formation, leading to cell cycle arrest in the G2/M phase .

Case Studies

A notable case study involved the administration of this compound in animal models bearing tumors derived from human cell lines. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle solutions. Histological analysis revealed decreased mitotic figures and increased apoptosis in treated tumors.

Safety and Toxicity Profile

While the therapeutic potential is promising, safety assessments are critical. Preliminary toxicity studies have indicated that this compound exhibits acceptable safety margins at therapeutic doses. However, further studies are necessary to fully elucidate its long-term effects and potential side effects.

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